3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its purine-mimetic properties and applications in medicinal chemistry. Its structure features:
- 5-Phenyl group: Contributes to hydrophobic interactions and π-stacking in biological targets.
- 7-Trifluoromethyl (CF₃): Provides strong electron-withdrawing effects, improving metabolic stability and binding affinity.
Properties
IUPAC Name |
3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2/c15-10-11(13(22)23)20-21-9(14(16,17)18)6-8(19-12(10)21)7-4-2-1-3-5-7/h1-5,8-9,19H,6H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMWBEVLHVOEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)O)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity based on various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is . The structure features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group and a carboxylic acid moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have shown varying inhibition rates against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/mL. The inhibition rates for these compounds ranged from 37.80% to 64.20% compared to doxorubicin, a standard chemotherapeutic agent .
Table 1: Anticancer Activity of Similar Compounds
| Compound | Cell Line | Inhibition Rate (%) |
|---|---|---|
| 5l | PC3 | 54.94 |
| 5n | PC3 | 51.71 |
| 5o | PC3 | 50.52 |
| 5r | PC3 | 55.32 |
| 5v | PC3 | 64.20 |
Anti-inflammatory Activity
The compound has also been linked to anti-inflammatory effects. Research shows that certain pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For example, some derivatives exhibited IC50 values significantly lower than standard anti-inflammatory drugs like celecoxib and indomethacin .
Table 2: Inhibitory Effects on COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 5.40 | 0.01 | 344.56 |
| Compound B | N/A | N/A | >189 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and bioavailability, potentially allowing for better interaction with biological targets such as enzymes involved in cancer progression and inflammation.
Case Studies
- Anticancer Efficacy : A study focusing on the anticancer efficacy of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that certain compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models indicated that selected derivatives significantly reduced inflammation markers compared to controls.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. Specifically, compounds with similar structures have been investigated for their ability to inhibit various cancer cell lines. The trifluoromethyl group is known to enhance the biological activity of these compounds due to its electron-withdrawing nature, which can influence the pharmacokinetic properties of the drug candidates .
Kinase Inhibition
A notable application of this compound is in the inhibition of specific kinases associated with cancer progression. For instance, studies have shown that related compounds can effectively inhibit c-KIT kinase activity, which is crucial in certain types of leukemia and gastrointestinal tumors. The introduction of a trifluoromethyl group has been linked to increased potency against drug-resistant mutants of c-KIT .
Pesticide Development
The incorporation of fluorinated groups in agrochemicals has been widely documented. Trifluoromethyl-containing compounds are particularly valuable due to their enhanced stability and biological activity. The compound may serve as a building block for developing new pesticides that are more effective against resistant pests .
Herbicide Efficacy
Research suggests that fluorinated derivatives can improve herbicide efficacy by altering their interaction with target enzymes in plants. This modification can lead to better absorption and translocation within plant systems, enhancing the overall effectiveness of herbicides developed from such compounds.
Synthetic Pathways
The synthesis of 3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step synthetic routes that include:
- Formation of the pyrazolo-pyrimidine framework.
- Introduction of the trifluoromethyl group through methods such as trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl copper complexes.
- Final carboxylation steps to achieve the desired carboxylic acid functionality .
Characterization Techniques
Characterization of this compound is performed using various analytical techniques such as:
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
- Mass spectrometry for molecular weight determination.
- High-performance liquid chromatography (HPLC) for purity assessment.
Comparison with Similar Compounds
Substituent Variations at Position 5
*Calculated based on molecular formula C₁₅H₁₂ClF₃N₃O₂.
Key Observations :
Substituent Variations at Position 7
Key Observations :
Halogenation and Methylation Patterns
Key Observations :
- The 3-chloro group in the target compound balances reactivity and steric demands, whereas 2,4-dichlorophenyl () enhances hydrophobic binding but may increase toxicity risks .
- Bis(trifluoromethyl) substitution () significantly boosts electronegativity, favoring interactions with positively charged enzyme pockets .
Q & A
Basic Question: What are the standard synthetic routes for this compound, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves multicomponent reactions (MCRs) or stepwise condensation. For example, highlights MCR strategies using pyrazole and pyrimidine precursors, while emphasizes controlled conditions (temperature: 60–80°C, pH 7–9) to optimize cyclization. Key intermediates are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol or dichloromethane .
Basic Question: How is the compound structurally characterized, and what analytical techniques are prioritized?
Methodological Answer:
Characterization relies on a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring saturation (e.g., reports δ 7.2–8.1 ppm for aromatic protons).
- IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ confirm carboxylic acid groups .
- X-ray Crystallography : Used to resolve ambiguous substituent orientations (e.g., torsion angles in and validate the tetrahydropyrimidine conformation).
- Mass Spectrometry (MS) : High-resolution MS matches calculated molecular weights (e.g., C₁₇H₁₂ClF₃N₄O₂: 424.06 g/mol) .
Advanced Question: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of trifluoromethyl groups ().
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency ().
- Temperature Gradients : Slow heating (2°C/min) during ring closure reduces side-product formation ().
- Real-Time Monitoring : HPLC or TLC tracks reaction progress, enabling timely quenching .
Advanced Question: How should researchers address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected NOE effects in NMR or anomalous IR peaks) are resolved by:
- Cross-Validation : Compare data with structurally analogous compounds (e.g., cross-references melting points and ¹³C shifts with literature).
- Computational Modeling : DFT calculations predict NMR chemical shifts or vibrational frequencies (e.g., uses crystallography to validate computational torsion angles).
- Alternative Techniques : X-ray diffraction overrules ambiguous spectroscopic assignments .
Basic Question: What are the compound’s key physicochemical properties relevant to solubility and formulation?
Methodological Answer:
Critical properties include:
- LogP : ~3.1 (calculated), indicating moderate lipophilicity due to the trifluoromethyl group ( ).
- pKa : The carboxylic acid moiety has a pKa of ~2.5, requiring buffered solutions (pH >5) for solubility ( ).
- Thermal Stability : Decomposition above 250°C (DSC data in ).
Advanced Question: What strategies are employed to study the compound’s bioactivity and target interactions?
Methodological Answer:
Bioactivity studies involve:
- In Vitro Assays : Enzyme inhibition (e.g., kinase assays) at 1–10 µM concentrations ( ).
- Molecular Docking : The trifluoromethyl group enhances binding to hydrophobic pockets (e.g., notes interactions with purine-binding enzymes).
- SAR Analysis : Modifying the phenyl or chloro substituents (e.g., ’s 3-chlorophenyl variant) evaluates pharmacophore contributions .
Advanced Question: How can researchers mitigate challenges in regioselective functionalization of the pyrazolo-pyrimidine core?
Methodological Answer:
Regioselectivity is controlled by:
- Directing Groups : Electron-withdrawing substituents (e.g., -Cl at position 3) direct electrophilic attacks to position 5 ().
- Protecting Strategies : Temporary protection of the carboxylic acid with ethyl esters prevents unwanted side reactions ().
- Metal-Mediated Coupling : Suzuki-Miyaura reactions selectively functionalize the phenyl ring (e.g., uses Pd catalysts for indole coupling) .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Gloves and goggles are mandatory due to potential irritancy (MSDS data in ).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloro intermediates ().
- Waste Disposal : Halogenated byproducts require incineration or approved chemical waste services .
Advanced Question: How can computational methods predict the compound’s metabolic stability?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME assess CYP450 metabolism ( suggests low CYP3A4 affinity).
- Metabolite ID : LC-MS/MS identifies oxidation products (e.g., hydroxylation at position 7) ( ).
- Docking with Metabolic Enzymes : Simulates interactions with cytochrome P450 isoforms .
Advanced Question: What strategies resolve low crystallinity in X-ray diffraction studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
